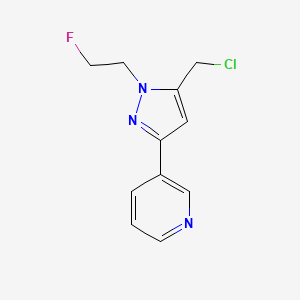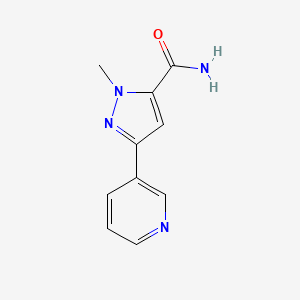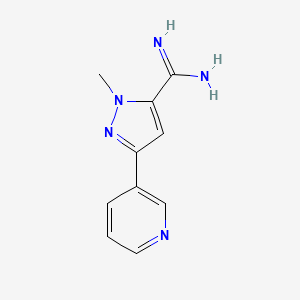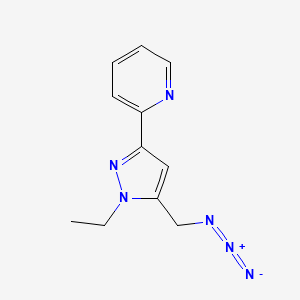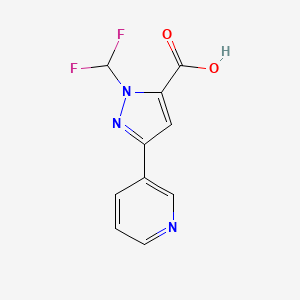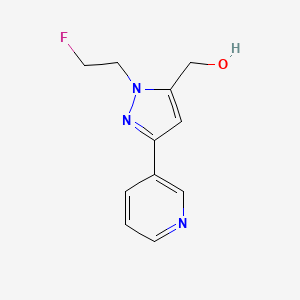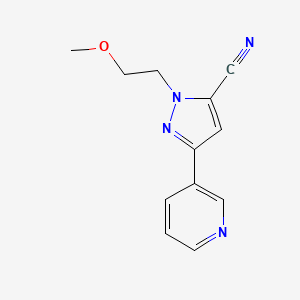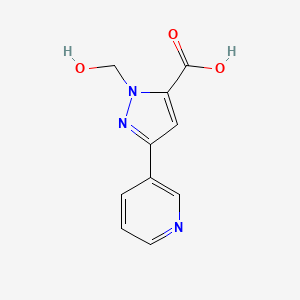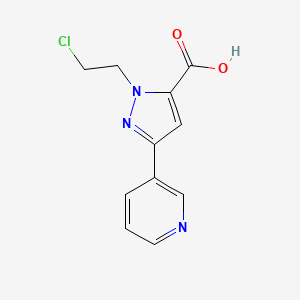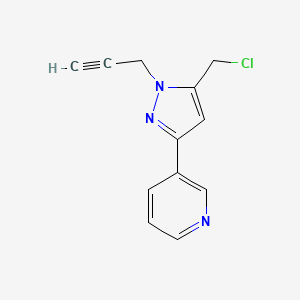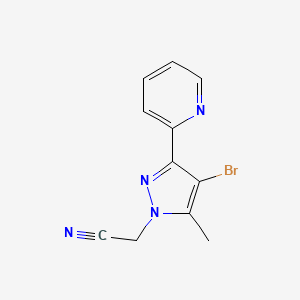
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, also referred to as BMPP, is a novel compound that has recently been gaining attention for its potential applications in scientific research. BMPP is an organic compound with a unique structure, consisting of a pyrazole ring, a pyridine ring, and an acetonitrile group. This compound has been found to possess a range of properties, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. It has been used in a variety of laboratory experiments, and its potential applications in scientific research are being explored.
Wissenschaftliche Forschungsanwendungen
Proton Transfer Mechanisms
Research on pyrazolylpyridine derivatives, including those related to the compound of interest, has revealed their unique behavior in photoreactions, exhibiting three types of proton transfer processes: excited-state intramolecular, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings highlight the complex photophysics of such compounds, contributing to our understanding of proton transfer mechanisms in heterocyclic systems (Vetokhina et al., 2012).
Antioxidant Activity
The synthesis of heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, structurally related to the query compound, has led to the identification of compounds with antioxidant activity comparable to ascorbic acid. This research indicates the potential of such derivatives in developing antioxidant agents (El‐Mekabaty, 2015).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[3,4-b]pyridine, closely related to the compound , have been synthesized and evaluated for their antimicrobial and antitumor properties. Notably, some derivatives showed significant activity, highlighting the therapeutic potential of such compounds in treating infections and cancer (El-Borai et al., 2012).
Antiviral Activity
Research into 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which share a structural resemblance with the target compound, demonstrated potent in vitro antiviral activity against herpes simplex virus type-1. This suggests the utility of such compounds in developing new antiviral therapies (Tantawy et al., 2012).
Chemical Synthesis and Characterization
The synthesis of new bifunctional chelate intermediates for applications in time-resolved fluorescence immunoassays demonstrates the utility of pyrazolylpyridine derivatives in analytical chemistry, offering pathways to enhance the efficiency and sensitivity of diagnostic assays (Pang Li-hua, 2009).
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKPARHFMYPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



